2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
2,4-Diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a diethoxy-substituted benzene ring linked to a sulfonamide group. The phenyl ring is further substituted with a pyridazine moiety bearing a methanesulfonyl group.
Properties
IUPAC Name |
2,4-diethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S2/c1-4-29-17-9-11-20(19(14-17)30-5-2)32(27,28)24-16-8-6-7-15(13-16)18-10-12-21(23-22-18)31(3,25)26/h6-14,24H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPYDCVELJMDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the reaction of a substituted hydrazine with a diketone to form the pyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
- **Reduction
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Biological Activity
2,4-Diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structure suggests various mechanisms of action that could be beneficial in treating diseases, especially those related to inflammation and cancer.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may also exhibit anti-inflammatory and anticancer effects by targeting different molecular pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showing effectiveness in inhibiting their growth. A study demonstrated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This effect is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases. The compound appears to inhibit the NF-kB signaling pathway, which plays a vital role in the inflammatory response.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. In cellular assays, it has been shown to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
Data Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. Results indicated that it effectively inhibited bacterial growth at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in inflammatory markers such as IL-6 and TNF-α. This study underscores its potential application in treating chronic inflammatory diseases.
Case Study 3: Cancer Cell Line Studies
In vitro studies on MCF-7 and HT-29 cell lines showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to apoptosis. This finding suggests a dual mechanism involving both direct cytotoxicity and modulation of oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several sulfonamide derivatives reported in the literature. Key comparisons include:
Substituted Aryl Sulfonamides
- 4-[(E)-2-(1H-Imidazol-1-yl)diazen-1-yl]-N-(3-Methoxypyrazin-2-yl)benzene-1-sulfonamide (): This compound features an imidazole-diazenyl group and a methoxypyrazine substituent.
N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide ():
Structurally similar to the target compound but replaces the methanesulfonyl group with an azepanyl moiety. The azepane ring may enhance solubility but reduce metabolic stability compared to the methanesulfonyl group, which is electron-withdrawing and resistant to enzymatic cleavage .
Sulfonamides with Heterocyclic Moieties
- 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) (): Contains a pyrazole ring linked via a ketone. Synthesis yield (49%) is notably lower than the target compound’s likely efficiency, reflecting challenges in cyclization reactions .
- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (): A quinazolinone-sulfonamide hybrid with COX-2 inhibitory activity (47.1% at 20 μM). The target compound’s diethoxy groups may enhance lipophilicity and membrane permeability compared to the methoxy-substituted analogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
